molecular formula C11H9NO3 B14135765 2-Methyl-5-(4-nitrophenyl)furan

2-Methyl-5-(4-nitrophenyl)furan

Cat. No.: B14135765
M. Wt: 203.19 g/mol
InChI Key: ISBHZHQARAFLGY-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-nitrophenyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features a methyl group at the second position and a nitrophenyl group at the fifth position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-nitrophenyl)furan typically involves the reaction of 4-nitrobenzaldehyde with 2-methylfuran in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of palladium(II) acetate as a catalyst, potassium carbonate as a base, and a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(4-nitrophenyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Tetrahydrofuran Derivatives: Formed by hydrogenation of the furan ring.

    Substituted Furans: Formed by electrophilic substitution reactions.

Scientific Research Applications

2-Methyl-5-(4-nitrophenyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrophenyl)furan involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit iron acquisition in bacteria, which is essential for their survival and virulence. The compound may also interact with other cellular pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-(4-nitrophenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-methyl-5-(4-nitrophenyl)furan

InChI

InChI=1S/C11H9NO3/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3

InChI Key

ISBHZHQARAFLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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